Unveiling the Structure and Significance of (7Z)-Hexadecenoyl-CoA: A Technical Guide
Unveiling the Structure and Significance of (7Z)-Hexadecenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(7Z)-Hexadecenoyl-CoA, a monounsaturated long-chain acyl-coenzyme A, plays a crucial role in various metabolic processes. This technical guide provides a comprehensive overview of its structure, biosynthesis, and metabolic fate, with a focus on quantitative data and detailed experimental methodologies relevant to the scientific community.
Core Structural and Chemical Properties
(7Z)-Hexadecenoyl-CoA is the activated form of (7Z)-hexadecenoic acid (palmitoleic acid), where the fatty acid is linked to coenzyme A via a thioester bond. This activation is a critical step that primes the fatty acid for participation in numerous biochemical reactions.
The key structural and chemical properties of (7Z)-Hexadecenoyl-CoA are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C37H64N7O17P3S | [1] |
| Molecular Weight | 1003.9 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-7-enethioate | [1] |
| Synonyms | Palmitoleoyl-CoA, cis-7-Hexadecenoyl-CoA |
Biosynthesis of (7Z)-Hexadecenoyl-CoA
The primary pathway for the synthesis of (7Z)-Hexadecenoyl-CoA involves two key enzymatic steps: the synthesis of its fatty acid precursor, (7Z)-hexadecenoic acid, and its subsequent activation to the CoA thioester.
De Novo Synthesis of Palmitic Acid and Desaturation
The biosynthesis begins with the de novo synthesis of the saturated fatty acid, palmitic acid (16:0), from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex. Palmitoyl-CoA, the activated form of palmitic acid, is then desaturated by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . This enzyme introduces a cis double bond at the delta-9 position of the acyl chain, converting palmitoyl-CoA to palmitoleoyl-CoA ((9Z)-hexadecenoyl-CoA). While SCD1 is primarily known for its Δ9 desaturase activity, other desaturases can introduce double bonds at different positions, leading to the formation of various positional isomers, including the (7Z) isomer. The precise enzymatic machinery responsible for the direct synthesis of the C7 double bond is less characterized than that for the C9 double bond.
Activation of (7Z)-Hexadecenoic Acid
Once (7Z)-hexadecenoic acid is synthesized or obtained from dietary sources, it is activated to (7Z)-Hexadecenoyl-CoA by a family of enzymes known as Acyl-CoA Synthetases (ACS) or fatty acid-CoA ligases.[2] This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.[2]
Reaction: (7Z)-Hexadecenoic acid + ATP + CoASH → (7Z)-Hexadecenoyl-CoA + AMP + PPi
The logical flow of the biosynthesis is depicted in the following diagram:
Caption: Biosynthesis pathway of (7Z)-Hexadecenoyl-CoA.
Metabolic Fate of (7Z)-Hexadecenoyl-CoA
Once formed, (7Z)-Hexadecenoyl-CoA can enter several metabolic pathways, highlighting its central role in cellular lipid metabolism.
-
Incorporation into Complex Lipids: It serves as a substrate for the synthesis of various classes of lipids, including triglycerides for energy storage and phospholipids, which are essential components of cellular membranes. The degree of unsaturation in these lipids, influenced by the availability of monounsaturated fatty acyl-CoAs like (7Z)-Hexadecenoyl-CoA, is critical for maintaining membrane fluidity.
-
Beta-Oxidation: For energy production, (7Z)-Hexadecenoyl-CoA is transported into the mitochondria via the carnitine shuttle and undergoes β-oxidation.[3][4] This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to generate ATP.[4] The presence of the cis double bond requires additional enzymatic steps for its complete oxidation compared to saturated fatty acyl-CoAs.
-
Chain Elongation and Further Desaturation: (7Z)-Hexadecenoyl-CoA can be further elongated by elongase enzymes and desaturated by other desaturases to produce longer-chain monounsaturated and polyunsaturated fatty acyl-CoAs.
The metabolic pathways involving (7Z)-Hexadecenoyl-CoA are illustrated below:
Caption: Overview of the metabolic pathways of (7Z)-Hexadecenoyl-CoA.
Experimental Protocols
Enzymatic Synthesis of (7Z)-Hexadecenoyl-CoA
A common method for the synthesis of acyl-CoAs is through the enzymatic activity of Acyl-CoA synthetase.
Materials:
-
(7Z)-Hexadecenoic acid
-
Coenzyme A (CoASH)
-
ATP (Adenosine triphosphate)
-
MgCl2
-
Triton X-100
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Purified Acyl-CoA Synthetase (e.g., from Pseudomonas aeruginosa)
-
Hydroxylamine-HCl
-
FeCl3 in HCl
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoASH, MgCl2, DTT, and Triton X-100.
-
Add the substrate, (7Z)-hexadecenoic acid, to the reaction mixture.
-
Initiate the reaction by adding the purified Acyl-CoA Synthetase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
The formation of the thioester bond can be monitored using a colorimetric assay with hydroxylamine, which reacts with the acyl-CoA to form a hydroxamate that produces a colored complex with ferric ions, measurable at 540 nm.[5]
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs, including different isomers.[1][6]
Sample Preparation (from cells or tissues):
-
Homogenize the biological sample in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Centrifuge to separate the phases.
-
Collect the aqueous phase containing the acyl-CoAs.
-
Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.[1]
LC-MS/MS Analysis:
-
Chromatography: Separation of different acyl-CoA species is typically achieved using a C18 reversed-phase column with a gradient elution. The mobile phases often consist of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Quantification is performed using multiple reaction monitoring (MRM). The precursor ion for (7Z)-Hexadecenoyl-CoA would be its [M+H]+ ion, and a characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) is monitored.[7]
The general workflow for LC-MS/MS analysis is as follows:
Caption: Workflow for the quantitative analysis of (7Z)-Hexadecenoyl-CoA.
Quantitative Data
The intracellular concentrations of acyl-CoAs can vary depending on the cell type, metabolic state, and diet. While specific quantitative data for (7Z)-Hexadecenoyl-CoA is limited in the literature, studies analyzing the broader acyl-CoA pool provide valuable context. For instance, the total long-chain acyl-CoA pool in rat liver has been measured to be in the range of 15-60 nmol/g wet weight. The relative abundance of different C16:1 isomers can also be determined, with the n-7 isomer often being the most prevalent in human plasma.[8]
The table below presents a summary of typical quantitative parameters that can be determined for acyl-CoAs.
| Parameter | Typical Range/Value | Method of Determination | Reference |
| Tissue Concentration | Varies (nmol/g tissue) | LC-MS/MS | [1] |
| Cellular Concentration | Varies (pmol/million cells) | LC-MS/MS | [6] |
| Enzyme Km (for ACS) | Micromolar range | Radiometric assay | [9] |
| LC-MS/MS LOD | Femtomole range | LC-MS/MS | [6] |
Conclusion and Future Directions
(7Z)-Hexadecenoyl-CoA is a key metabolite at the crossroads of fatty acid metabolism. Its structure, featuring a cis-double bond, influences its physical properties and its processing by metabolic enzymes. The methodologies outlined in this guide provide a framework for the synthesis and quantitative analysis of this important molecule, which is essential for advancing our understanding of its roles in health and disease.
Future research should focus on elucidating the specific enzymes responsible for the synthesis of the (7Z) isomer and its distinct roles in cellular signaling pathways. The development of more sensitive and isomer-specific analytical techniques will be crucial for accurately quantifying (7Z)-Hexadecenoyl-CoA in complex biological samples and for understanding its contribution to the broader landscape of lipid metabolism. This knowledge will be invaluable for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 4. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 5. Role of Motif III in Catalysis by Acetyl-CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
